molecular formula C11H6Cl3N B11724042 2-Chloro-4-(2,3-dichlorophenyl)pyridine

2-Chloro-4-(2,3-dichlorophenyl)pyridine

Cat. No.: B11724042
M. Wt: 258.5 g/mol
InChI Key: LASUGSXJZOKGCX-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,3-dichlorophenyl)pyridine is a chemical compound with the molecular formula C11H6Cl3N It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,3-dichlorophenyl)pyridine typically involves the reaction of 2,3-dichlorobenzonitrile with 2-chloropyridine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,3-dichlorophenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(2,3-dichlorophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,3-dichlorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to specific sites on the target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2,4-dichlorophenyl)pyridine
  • 2-Chloro-4-(2,5-dichlorophenyl)pyridine
  • 2-Chloro-4-(2,6-dichlorophenyl)pyridine

Uniqueness

2-Chloro-4-(2,3-dichlorophenyl)pyridine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different properties and applications compared to its analogs.

Properties

Molecular Formula

C11H6Cl3N

Molecular Weight

258.5 g/mol

IUPAC Name

2-chloro-4-(2,3-dichlorophenyl)pyridine

InChI

InChI=1S/C11H6Cl3N/c12-9-3-1-2-8(11(9)14)7-4-5-15-10(13)6-7/h1-6H

InChI Key

LASUGSXJZOKGCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=NC=C2)Cl

Origin of Product

United States

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